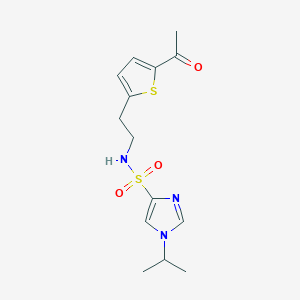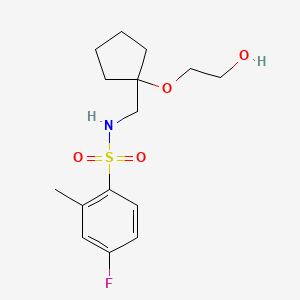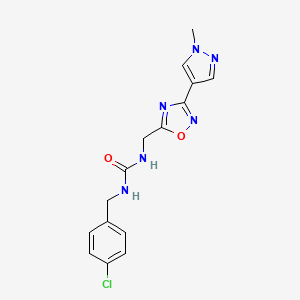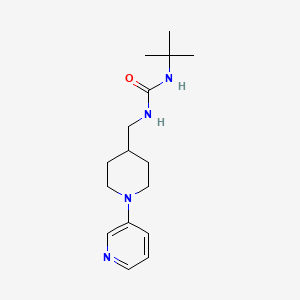![molecular formula C19H16F3NO3 B2561186 8-methoxy-N-[3-(trifluoromethyl)benzyl]-2H-chromene-3-carboxamide CAS No. 338419-99-1](/img/structure/B2561186.png)
8-methoxy-N-[3-(trifluoromethyl)benzyl]-2H-chromene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“8-methoxy-N-[3-(trifluoromethyl)benzyl]-2H-chromene-3-carboxamide” is a complex organic compound. It contains a chromene moiety, which is a common structural element in many natural products and pharmaceuticals . The trifluoromethyl group (-CF3) is a common substituent in medicinal chemistry due to its ability to modulate the physical, chemical, and biological properties of molecules .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the chromene ring system, with the methoxy group at the 8-position, and the N-[3-(trifluoromethyl)benzyl] group attached to the 3-position of the chromene via a carboxamide linkage . The trifluoromethyl group would add significant electronegativity and steric bulk to the molecule .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by several factors, including the electron-rich nature of the chromene ring, the electron-withdrawing effect of the trifluoromethyl group, and the potential for various types of reactions at the carboxamide group .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structural features. The presence of the chromene ring could contribute to aromaticity and stability, the trifluoromethyl group could increase electronegativity and lipophilicity, and the carboxamide group could participate in hydrogen bonding .
Wissenschaftliche Forschungsanwendungen
Pharmacological Properties and Clinical Use
One study discusses Metoclopramide, which, like the compound , is a benzamide derivative with applications in gastro-intestinal diagnostics and treatments. This study highlights its pharmacodynamic effects, including improved gastro-intestinal motility and interactions affecting drug absorption. Although it is not directly related to "8-methoxy-N-[3-(trifluoromethyl)benzyl]-2H-chromene-3-carboxamide," the pharmacological actions of benzamide derivatives provide insights into potential therapeutic uses and biological interactions (Pinder et al., 2012).
Supramolecular Chemistry
Another relevant area of research involves benzene-1,3,5-tricarboxamides (BTAs), highlighting their importance in supramolecular chemistry. BTAs, like the compound of interest, feature benzyl components and have applications ranging from nanotechnology to biomedical fields. This review underscores the structural versatility and potential of benzyl-containing compounds in designing materials with specific functions (Cantekin et al., 2012).
Antimicrobial Agents
Research on benzofuran derivatives, which share structural similarities with the compound , emphasizes their role in developing antimicrobial agents. The unique structural features and biological activities of these compounds make them promising in the field of drug discovery, especially for antimicrobial purposes (Hiremathad et al., 2015).
Synthetic Protocols
A review on the synthesis of 6H-benzo[c]chromen-6-ones, which are structurally related to the compound of interest, provides insights into the synthetic procedures for these pharmacologically important core structures. Understanding these synthetic methods can inform the development and manipulation of similar compounds for varied scientific applications (Mazimba, 2016).
Eigenschaften
IUPAC Name |
8-methoxy-N-[[3-(trifluoromethyl)phenyl]methyl]-2H-chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3NO3/c1-25-16-7-3-5-13-9-14(11-26-17(13)16)18(24)23-10-12-4-2-6-15(8-12)19(20,21)22/h2-9H,10-11H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZILYKJTVXTJOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OCC(=C2)C(=O)NCC3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-methyl-N-(3-methylpyridin-2-yl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2561103.png)
![N-[1,1,1-Trifluoro-2-(4-fluorophenyl)propan-2-yl]prop-2-enamide](/img/structure/B2561104.png)

![4-[4-(2,2-Dimethylpropanoyloxy)phenylthio]phenyl 2,2-dimethylpropanoate](/img/structure/B2561107.png)



![3-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxybenzenesulfonamide](/img/structure/B2561112.png)




![N-methyl-1-[3-(3,3,3-trifluoropropoxy)phenyl]methanamine](/img/structure/B2561124.png)
